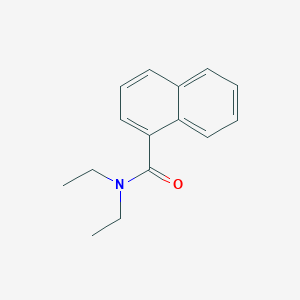

N,N-Dietil-1-naftamida

Descripción general

Descripción

N,N-Diethyl-1-naphthamide is a compound that has been studied in various contexts, including its synthesis and role in forming atropisomers, as well as its significance in asymmetric polymerization and other chemical processes.

Synthesis Analysis

- The synthesis of N,N-diethyl or N,N-diisopropyl 1-naphthamides, forming stable atropisomers, is achieved through the addition of aldehydes to ortholithiated N,N-dialkyl 1-naphthamides. This process shows moderate to good diastereoselectivity (Bowles, Clayden, & Tomkinson, 1995).

- The synthesis of 8-(dimethylamino)-1-naphthyllithium etherate from 1-(dimethylamino)naphthalene in diethyl ether was reported, showcasing a unique molecular structure (Jastrzebski et al., 1983).

Molecular Structure Analysis

- An example of molecular structure analysis is provided by the study of asymmetric anionic homopolymerizations of N-1-naphthylmaleimide (1-NMI), revealing insights into the optical activity and molecular structure (Isobe et al., 2001).

Chemical Reactions and Properties

- A study focused on the synthesis and photophysical properties of functionalized 1-naphthylamines, highlighting the method's potential for varied applications in chemistry, biology, and materials science (Su et al., 2019).

- Naphthalene-1,8-diylbis(diphenylmethylium) was found to exhibit unique electron-transfer reduction behavior, useful in the synthesis of benzidines (Saitoh, Yoshida, & Ichikawa, 2006).

Physical Properties Analysis

- Studies like the one by Bond, Clayden, and Wheatley (2001) provide insights into the crystal structure and physical properties of N,N-diisopropyl-1-naphthamide, highlighting molecular conformations and interactions (Bond, Clayden, & Wheatley, 2001).

Chemical Properties Analysis

- The properties of N,N-Diethyl-1-naphthamide in the context of polymerization and its role in the formation of optically active polymers are discussed in the work of Isobe et al. (2001), revealing the influence of molecular structure on chemical properties (Isobe et al., 2001).

Aplicaciones Científicas De Investigación

Catalizador para la Ruptura del Enlace C–N

N,N-Dietil-1-naftamida se ha utilizado en el estudio de catalizadores para la ruptura del enlace C–N. La investigación se centró en la ruptura catalítica del enlace C–N de N,N-dialquilamidas terciarias simples para dar ésteres correspondientes . Este proceso se considera una de las reacciones orgánicas más difíciles, que a menudo requieren condiciones de reacción severas y ácidos o bases fuertes .

Transamidación de Amidas Terciarias No Activadas

El compuesto se ha utilizado en la transamidación de amidas terciarias no activadas a través de la catálisis ácida/yoduro cooperativa . Este método proporciona una ruta directa para la interconversión de enlaces amida-amida con excelente quimioselectividad utilizando cantidades equivalentes de aminas .

Productos Farmacéuticos

This compound se utiliza en la industria farmacéutica. Sin embargo, las aplicaciones específicas dentro de este campo no se detallan en los resultados de la búsqueda.

Síntesis Orgánica

El compuesto se utiliza en la síntesis orgánica. Nuevamente, las aplicaciones específicas dentro de este campo no se detallan en los resultados de la búsqueda.

Ciencia de los Materiales

This compound también se utiliza en la ciencia de los materiales. Las aplicaciones específicas dentro de este campo no se detallan en los resultados de la búsqueda.

Estudio de Barreras Rotacionales

Se han sintetizado derivados de this compound para medir la barrera rotacional de los enlaces arilo-CO y C-N .

Direcciones Futuras

Mecanismo De Acción

Target of Action

N,N-Diethyl-1-naphthamide primarily targets monoamine oxidase (MAO) . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, playing a vital role in the breakdown of neurotransmitters such as serotonin and dopamine. They are found in the outer mitochondrial membrane of most cell types in the body.

Mode of Action

N,N-Diethyl-1-naphthamide interacts with its target, MAO, in a competitive and reversible manner . It binds to the active site of the enzyme, preventing the normal substrate from interacting with the enzyme, thus inhibiting its activity. This inhibition is reversible, meaning the compound can detach from the enzyme, allowing it to resume its normal function .

Propiedades

IUPAC Name |

N,N-diethylnaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-3-16(4-2)15(17)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOIQCLRXFNYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60969765 | |

| Record name | N,N-Diethylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5454-10-4 | |

| Record name | 1-Naphthamide,N-diethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

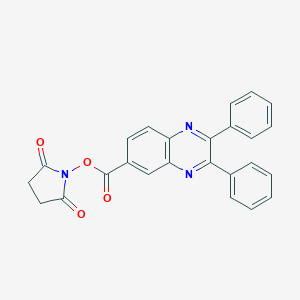

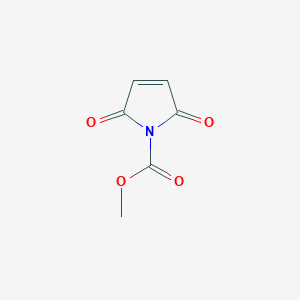

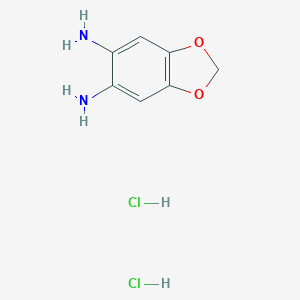

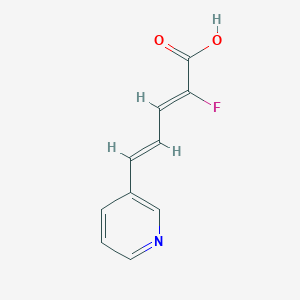

Feasible Synthetic Routes

Q & A

Q1: What makes N,N-Diethyl-1-naphthamide useful in organic synthesis, particularly concerning ketones?

A1: N,N-Diethyl-1-naphthamide plays a crucial role in enhancing the alkylation of enolizable ketones. Research has shown that when the hydrogen atoms adjacent (α) to the carbonyl group in a ketone are replaced with deuterium, the yield of the alkylation reaction with the lithium salt of N,N-Diethyl-1-naphthamide significantly increases []. This observation suggests that the compound can suppress undesirable enolization during the reaction, thereby improving the desired product formation.

Q2: How does the structure of N,N-Diethyl-1-naphthamide relate to its reactivity?

A2: A computational study revealed that N,N-Diethyl-1-naphthamide exhibits restricted rotation around the nitrogen-carbonyl (N-CO) bond due to steric hindrance []. This restricted rotation, coupled with the bulky nature of the naphthyl and diethyl groups, likely influences the compound's interaction with other reactants. This steric effect could explain the observed suppression of enolization when N,N-Diethyl-1-naphthamide's lithium salt reacts with deuterated ketones [].

Q3: Can you provide an example of N,N-Diethyl-1-naphthamide's application in complex molecule synthesis?

A3: Absolutely. N,N-Diethyl-1-naphthamide is a key component in a highly efficient synthesis of 3-methylcholanthrene []. Specifically, its lithium derivative (2-lithio-1-naphthamide) reacts with the lithium enolate of 5-methylhomophthalic anhydride, ultimately leading to the formation of a crucial spirobislactone intermediate. This synthetic route highlights the utility of N,N-Diethyl-1-naphthamide in constructing complex polycyclic structures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14961.png)

![2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14965.png)